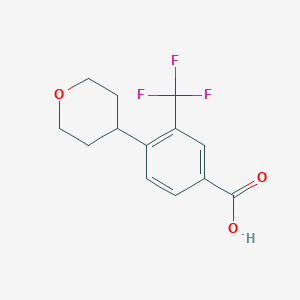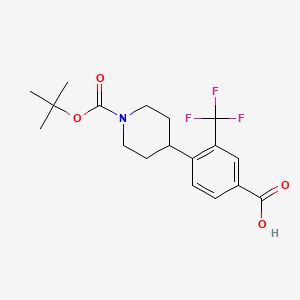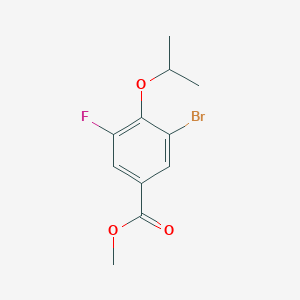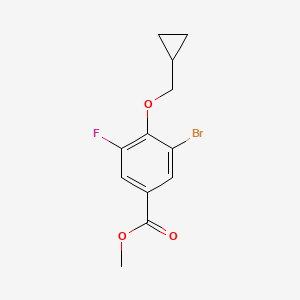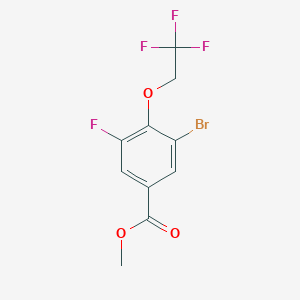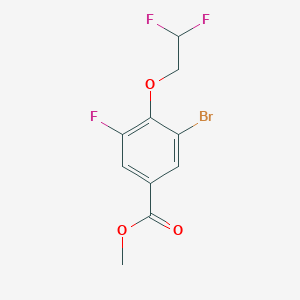
Methyl 3-bromo-4-(2,2-difluoroethoxy)-5-fluorobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-bromo-4-(2,2-difluoroethoxy)-5-fluorobenzoate is an organic compound with a complex structure that includes bromine, fluorine, and difluoroethoxy groups attached to a benzoate core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-bromo-4-(2,2-difluoroethoxy)-5-fluorobenzoate typically involves multiple steps, starting from commercially available precursorsThe reaction conditions often require the use of solvents like tetrahydrofuran (THF) and catalysts such as palladium complexes to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency of the production process. The choice of reagents and conditions is optimized to minimize by-products and ensure the sustainability of the process.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 3-bromo-4-(2,2-difluoroethoxy)-5-fluorobenzoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium carbonate in solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted benzoates, while oxidation and reduction can lead to the formation of carboxylic acids or alcohols, respectively.
Applications De Recherche Scientifique
Methyl 3-bromo-4-(2,2-difluoroethoxy)-5-fluorobenzoate has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: The compound can be used in the development of bioactive molecules for studying biological pathways.
Industry: The compound is used in the synthesis of agrochemicals and materials with specialized properties.
Mécanisme D'action
The mechanism of action of Methyl 3-bromo-4-(2,2-difluoroethoxy)-5-fluorobenzoate involves its interaction with specific molecular targets. The presence of bromine, fluorine, and difluoroethoxy groups can influence its binding affinity and selectivity towards these targets. The pathways involved may include inhibition of enzymes or modulation of receptor activity, depending on the specific application.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 3-bromo-4-(2,2-difluoroethoxy)benzoate
- Methyl 3-bromo-4-(2,2-difluoroethoxy)methylbenzoate
- Methyl 3-bromo-4-(2,2-difluoroethoxy)phenylbenzoate
Uniqueness
Methyl 3-bromo-4-(2,2-difluoroethoxy)-5-fluorobenzoate is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and physical properties. The presence of both bromine and fluorine atoms, along with the difluoroethoxy group, makes it a versatile compound for various synthetic and research applications .
Propriétés
IUPAC Name |
methyl 3-bromo-4-(2,2-difluoroethoxy)-5-fluorobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrF3O3/c1-16-10(15)5-2-6(11)9(7(12)3-5)17-4-8(13)14/h2-3,8H,4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIKDBZUQXQEFOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C(=C1)Br)OCC(F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrF3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
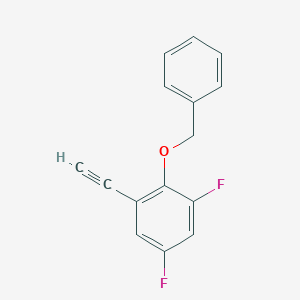

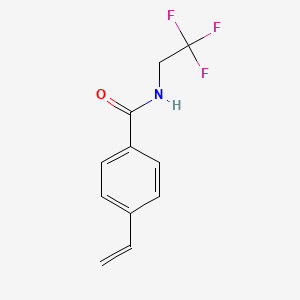
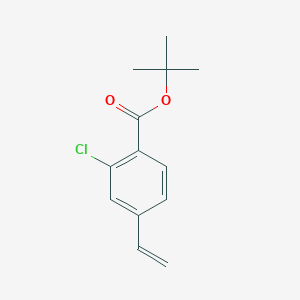
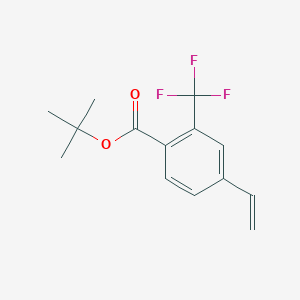

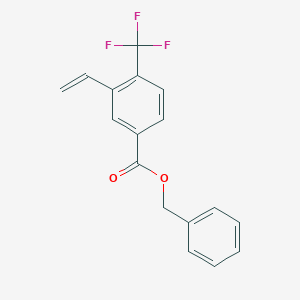
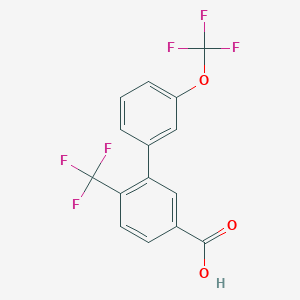
![3'-Hydroxy-6-(trifluoromethyl)-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B8156616.png)
